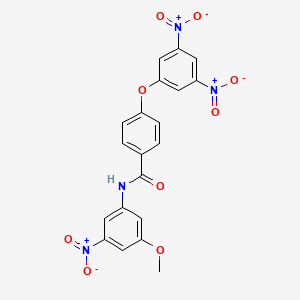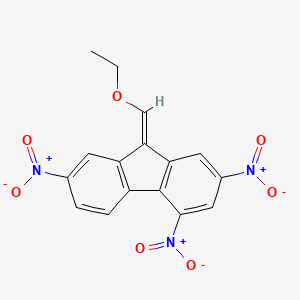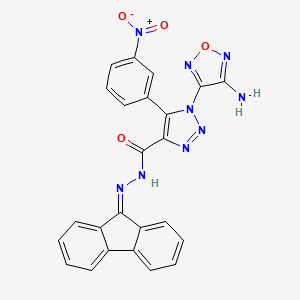
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of phenolic compounds followed by amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-4-nitrophenyl)benzamide
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-2-nitrophenyl)benzamide
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-6-nitrophenyl)benzamide
Uniqueness
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C20H14N4O9 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H14N4O9/c1-32-18-7-13(6-14(9-18)22(26)27)21-20(25)12-2-4-17(5-3-12)33-19-10-15(23(28)29)8-16(11-19)24(30)31/h2-11H,1H3,(H,21,25) |
Clave InChI |
NCUTZQMMYCUDLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)
![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)

![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)

![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
